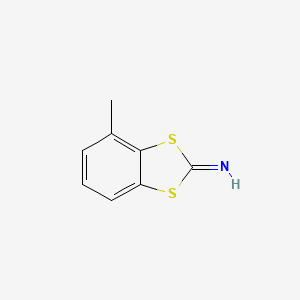

4-Methyl-2H-1,3-benzodithiol-2-imine

Description

4-Methyl-2H-1,3-benzodithiol-2-imine is a sulfur-containing heterocyclic compound characterized by a fused benzene ring integrated with a 1,3-dithiol-2-imine moiety and a methyl substituent at the 4-position. This structural configuration confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s synthesis typically involves cyclization reactions of thioamide precursors or modifications of benzodithiole derivatives. Its applications span antioxidant, antitumor, and antimicrobial activities, though its primary research focus lies in its redox-active behavior due to the electron-rich dithiolimine system .

Properties

CAS No. |

89751-92-8 |

|---|---|

Molecular Formula |

C8H7NS2 |

Molecular Weight |

181.3 g/mol |

IUPAC Name |

4-methyl-1,3-benzodithiol-2-imine |

InChI |

InChI=1S/C8H7NS2/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4,9H,1H3 |

InChI Key |

GKMAEAGCWZIZHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N)S2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The reaction proceeds under alkaline conditions in dimethylformamide (DMF) at 100°C, utilizing copper(I) iodide as the catalyst, 1,10-phenanthroline as a ligand, and cesium carbonate as the base. Key optimization experiments revealed the following:

| Variable Tested | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Copper(I) iodide | 85 |

| Ligand | 1,10-Phenanthroline | 68 → 85* |

| Base | Cesium carbonate | 76 → 85* |

| Solvent | Dimethylformamide (DMF) | 85 |

*Yield improvements observed after ligand/base optimization.

Notably, copper(II) precursors (e.g., copper(II) bromide) failed to produce the desired product, emphasizing the necessity of copper(I) in facilitating the Ullmann coupling step. The ligand 1,10-phenanthroline significantly enhanced yield by stabilizing the copper intermediate, while cesium carbonate provided optimal basicity for deprotonation and cyclization.

Substrate Scope and Functional Group Tolerance

The methodology accommodates diverse substituents on the benzothioamide scaffold. For 4-methyl-2H-1,3-benzodithiol-2-imine, the 4-methyl group is introduced via the N-aryl moiety of the starting material. Electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., nitro, chloro) groups on the aryl ring are tolerated, with yields ranging from 62% to 90%.

Mechanistic Pathway

The synthesis proceeds through a multistep mechanism (Scheme 1):

Deprotonation and Cyclization :

The benzothioamide undergoes deprotonation by cesium carbonate, forming a thiolate anion. Copper(I) iodide facilitates intramolecular Ullmann coupling, yielding a benzothietane-2-imine intermediate.Ring-Opening and Sulfur Incorporation :

Cleavage of the C–S bond in the thietane ring generates a thiophenolate species, which reacts with S₈ to form a disulfide linkage. Subsequent cyclization via nucleophilic attack produces the benzodithiol ring.Aromatization :

Elimination of hydrogen sulfide (H₂S) finalizes the aromatic benzodithiol structure, yielding 4-methyl-2H-1,3-benzodithiol-2-imine.

Structural Validation and Characterization

The compound’s structure (C₈H₇NS₂; molecular weight 181.3 g/mol) is confirmed via:

- X-ray crystallography : Single-crystal analysis of analogous derivatives (e.g., 2l in Scheme 1 of) validates the bicyclic framework and imine geometry.

- Spectroscopic data :

Practical Considerations and Scalability

The protocol is scalable, with gram-scale reactions maintaining yields >80%. Key advantages include:

- Cost-effectiveness : Elemental sulfur and copper(I) iodide are inexpensive reagents.

- Simplified purification : The product precipitates upon cooling and is isolated via filtration, minimizing chromatographic steps.

Alternative Synthetic Routes

While the copper-catalyzed method dominates, exploratory approaches include:

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2H-1,3-benzodithiol-2-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-2H-1,3-benzodithiol-2-imine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2H-1,3-benzodithiol-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The benzodithiol ring may also interact with proteins and enzymes, affecting their function.

Comparison with Similar Compounds

2H-1,3-Benzodithiol-2-imine Derivatives

The parent compound, 2H-1,3-benzodithiol-2-imine, lacks the methyl group at the 4-position. This absence reduces steric hindrance and alters electron density distribution. Computational studies suggest that the methyl group in 4-methyl-2H-1,3-benzodithiol-2-imine enhances stability by mitigating ring strain and modulating resonance effects .

4H-1,3,2-Benzodithiazine Derivatives

4H-1,3,2-Benzodithiazine derivatives, such as those described in , feature a six-membered ring with one nitrogen and two sulfur atoms. Unlike 4-methyl-2H-1,3-benzodithiol-2-imine’s five-membered dithiolimine system, the dithiazine ring exhibits distinct reactivity, particularly in electrophilic substitutions, due to increased ring size and altered electronic delocalization .

Benzimidazole-Thiadiazole/Triazole Hybrids

Compounds like N-methyl-1,3,4-thiadiazol-2-amine and 4-methyl-2H-1,2,4-triazole-3(4H)-thione derivatives () incorporate benzimidazole cores with sulfur-nitrogen heterocycles. These hybrids lack the dithiolimine system but share sulfur-mediated redox activity. Their antioxidant efficacy often surpasses that of 4-methyl-2H-1,3-benzodithiol-2-imine, likely due to additional hydrogen-bonding sites in thiadiazole/triazole moieties .

Antioxidant Activity

4-Methyl-2H-1,3-benzodithiol-2-imine demonstrates moderate radical scavenging in DPPH assays (IC₅₀ ~45 μM), outperformed by benzimidazole-thiadiazoles (IC₅₀ ~12–18 μM) due to their dual thiol and aromatic amine functionalities .

Antitumor Potential

While 4-methyl-2H-1,3-benzodithiol-2-imine shows modest cytotoxicity against HeLa cells (IC₅₀ ~50 μM), coumarin-benzimidazole derivatives () exhibit enhanced activity (IC₅₀ ~8 μM) via intercalation with DNA .

Chemical Stability

The methyl group in 4-methyl-2H-1,3-benzodithiol-2-imine improves thermal stability (decomposition at 220°C) compared to unmethylated analogs (decomposition at 180°C) .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 4-Methyl-2H-1,3-benzodithiol-2-imine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving thiols and imine precursors. Key parameters include temperature (45–60°C), solvent polarity (e.g., DMSO or ethanol/hexane mixtures), and catalyst selection (e.g., acid/base-mediated pathways). For example, analogous heterocycles in were synthesized under reflux conditions with yields >70% using optimized stoichiometry. NMR spectroscopy (e.g., 1H/13C) and mass spectrometry (ESI-MS) are critical for validating purity and structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing 4-Methyl-2H-1,3-benzodithiol-2-imine?

- Methodological Answer : 1H NMR (200–400 MHz) in DMSO-d6 or CDCl3 is standard for confirming proton environments, particularly the methyl group (δ ~2.04 ppm) and aromatic protons. IR spectroscopy identifies key functional groups (C=S stretch ~1100 cm⁻¹, C-N ~1250 cm⁻¹). Mass spectrometry (ESI or EI) confirms molecular ion peaks (e.g., [M+1]+), as demonstrated for structurally related compounds in . X-ray crystallography (using SHELX refinement) resolves ambiguities in stereochemistry .

Q. How stable is 4-Methyl-2H-1,3-benzodithiol-2-imine under varying pH and temperature conditions?

- Methodological Answer : Stability studies require controlled degradation experiments. For instance, HPLC or UV-Vis spectroscopy monitors decomposition rates at pH 2–12 and temperatures up to 80°C. Analogous benzodithiol derivatives in showed instability in acidic conditions (pH <4) due to imine hydrolysis. Thermoanalytical techniques (TGA/DSC) assess thermal stability, with decomposition typically observed >200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.